molecular formula C13H18N4O B7461280 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B7461280
M. Wt: 246.31 g/mol
InChI Key: OHZAHZXGZZFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyridine family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves the inhibition of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. This compound has been reported to reduce the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One direction is to investigate its potential as a therapeutic agent for inflammatory and cancer-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method for increased availability. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves a multistep process. The starting material is 3-methylpiperidine, which undergoes a reaction with ethyl 2-bromoacetate to form ethyl 2-(3-methylpiperidin-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(3-methylpiperidin-1-yl)acetohydrazide. Finally, the target compound is synthesized by cyclization of 2-(3-methylpiperidin-1-yl)acetohydrazide with 2-chloro-3-formylquinoline.

Scientific Research Applications

2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating the p53 pathway.

properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-11-5-4-7-15(9-11)10-17-13(18)16-8-3-2-6-12(16)14-17/h2-3,6,8,11H,4-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZAHZXGZZFVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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